5-Nitrobenzothiazole-2-thiol
Overview
Description
5-Nitrobenzothiazole-2-thiol is a chemical compound with the molecular formula C7H4N2O2S2. It is characterized by a benzothiazole ring substituted with a nitro group at the 5-position and a thiol group at the 2-position. This compound is known for its light yellow to yellow crystalline appearance and is used in various chemical and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity . Therefore, it is plausible that 5-Nitrobenzothiazole-2-thiol may also target the Mycobacterium tuberculosis bacterium.
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to changes that inhibit the growth and proliferation of the target organism .
Biochemical Pathways
Given the potential anti-tubercular activity of benzothiazole derivatives, it can be inferred that this compound may affect the biochemical pathways essential for the survival and replication of mycobacterium tuberculosis .
Result of Action
Given the potential anti-tubercular activity of benzothiazole derivatives, it can be inferred that this compound may inhibit the growth and proliferation of mycobacterium tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitrobenzothiazole-2-thiol typically involves the condensation of 2-aminobenzenethiol with nitro-substituted aromatic compounds. One common method includes the reaction of 2-aminobenzenethiol with 5-nitro-2-chlorobenzothiazole under basic conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction principles but is optimized for large-scale production with considerations for cost, efficiency, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Nitrobenzothiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can achieve the reduction of the nitro group.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions involving the thiol group.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Aminobenzothiazole derivatives.
Substitution: Thioethers or acylated products.
Scientific Research Applications
5-Nitrobenzothiazole-2-thiol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of antitumor and anti-inflammatory agents.
Industry: Utilized in the production of dyes, pigments, and as a vulcanization accelerator in rubber manufacturing.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzothiazole: Lacks the nitro group but shares the thiol functionality.
5-Aminobenzothiazole-2-thiol: Contains an amino group instead of a nitro group.
Benzothiazole-2-thiol: The parent compound without any substituents on the benzene ring.
Uniqueness
5-Nitrobenzothiazole-2-thiol is unique due to the presence of both the nitro and thiol groups, which confer distinct chemical reactivity and biological activity. The nitro group enhances its potential as an antimicrobial and antitumor agent, while the thiol group allows for versatile chemical modifications.
Properties
IUPAC Name |
5-nitro-3H-1,3-benzothiazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S2/c10-9(11)4-1-2-6-5(3-4)8-7(12)13-6/h1-3H,(H,8,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZDOFMXGCPMCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=S)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407351 | |
Record name | 5-nitrobenzothiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58759-63-0 | |
Record name | 5-nitrobenzothiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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